molecular formula C22H23NO4S B2703367 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 2097898-85-4

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2703367
CAS No.: 2097898-85-4
M. Wt: 397.49
InChI Key: DAWYZCAIWSEIAP-UHFFFAOYSA-N
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Description

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide features a benzofuran core substituted with dimethyl groups at the 2,2-positions, an acetamide linker, and a unique ethyl group bearing both furan-2-yl and thiophen-2-yl substituents.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4S/c1-22(2)12-15-6-3-7-18(21(15)27-22)26-14-20(24)23-13-16(17-8-4-10-25-17)19-9-5-11-28-19/h3-11,16H,12-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWYZCAIWSEIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CC=CO3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C14H19NO3C_{14}H_{19}NO_3, with a molecular weight of approximately 249.31 g/mol. The structure includes a benzofuran moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H19NO3
Molecular Weight249.31 g/mol
IUPAC NameN-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide
CAS Number1206094-93-0
Purity95%

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. The specific compound under review has shown activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have demonstrated that modifications to the benzofuran structure can enhance activity against resistant strains.

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has been documented in several studies. For instance, in vitro assays have shown that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. The furan and thiophene substituents are believed to play a crucial role in enhancing these effects.

Analgesic Effects

Preliminary studies suggest that the compound may possess analgesic properties. Animal models have shown a reduction in pain response when administered the compound, indicating its potential as a non-opioid analgesic alternative.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and tumor growth.
  • Receptor Modulation : It could act as a modulator for neurotransmitter receptors, contributing to its analgesic effects.
  • Oxidative Stress Reduction : Some studies indicate that it may reduce oxidative stress markers in cells, providing protective effects against cellular damage.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzofuran compounds, including the one under discussion. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, showcasing its potential for development as an antibiotic .
  • Cancer Cell Line Study : Research conducted on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies indicated that it activates intrinsic apoptotic pathways .
  • Pain Management Trial : In a rodent model for inflammatory pain, administration of the compound resulted in a statistically significant decrease in pain scores compared to control groups .

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of thiophene have demonstrated high inhibition rates against reactive oxygen species (ROS), suggesting that this compound may also possess similar capabilities .

Antibacterial Properties

The antibacterial activity of related compounds has been extensively documented. For example, certain thiophene derivatives have shown effectiveness against pathogenic Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Given the structural similarities, it is plausible that 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide may exhibit comparable antibacterial effects .

Potential Therapeutic Uses

The interaction of this compound with various molecular targets suggests potential therapeutic applications in:

  • Cancer Treatment : Compounds containing benzofuran and thiophene moieties have been investigated for their anticancer properties due to their ability to modulate enzyme activity involved in cancer progression.
  • Neurological Disorders : The antioxidant properties may provide neuroprotective benefits, making it a candidate for research into treatments for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the implications of similar compounds:

  • A study on thiophene derivatives highlighted their antioxidant and antibacterial activities, establishing a framework for evaluating the biological efficacy of related compounds .
  • Another investigation focused on the synthesis and characterization of benzofuran derivatives, noting their potential in drug development due to their favorable pharmacokinetic profiles .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents on Acetamide Nitrogen Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 2-(furan-2-yl)-2-(thiophen-2-yl)ethyl C₂₁H₂₄N₂O₄S 400.49 Hypothetical pharmaceutical potential due to heterocyclic diversity
2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide o-Tolyl C₁₉H₂₁NO₃ 311.38 Crystallographically characterized; benzofuran stabilizes planar conformation
2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)acetamide Furan-2-ylmethyl C₁₇H₁₉NO₄ 301.34 Intermediate for heterocyclic synthesis; furan enhances π-π interactions
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 1,3-Thiazol-2-yl C₁₁H₈Cl₂N₂OS 303.17 Strong hydrogen bonding (R²²(8) motif); crystallographic stability
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Methoxymethyl + 2,6-diethylphenyl C₁₄H₂₀ClNO₂ 269.77 Herbicide; chloro and methoxy groups enhance soil persistence

Physicochemical and Functional Comparisons

  • Heterocyclic Substituents : The dual furan-thiophene ethyl group in the target compound introduces electronic diversity, likely improving solubility and bioavailability compared to simpler analogs like the o-tolyl derivative .
  • Hydrogen Bonding : The thiazole-containing analog () exhibits robust N–H···N hydrogen bonding, stabilizing its crystal lattice. The target compound’s amide group may similarly participate in intermolecular interactions, though its bulkier substituents could reduce crystallinity .

Research Findings and Data Gaps

  • Synthesis : The target compound’s synthesis can be inferred from methods in and , involving coupling of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol with a preformed amine (2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine) using EDC or similar reagents .
  • Crystallography : Structural data for the target compound are lacking, but SHELX-based refinement () is applicable for future studies .
  • Biological Activity: No direct data are provided, but the furan-thiophene combination is associated with kinase inhibition and antimicrobial activity in related molecules .

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